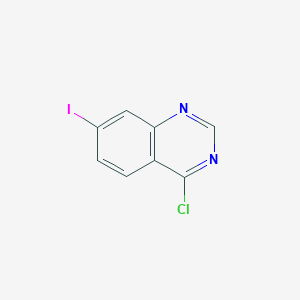

4-Chloro-7-iodoquinazoline

Overview

Description

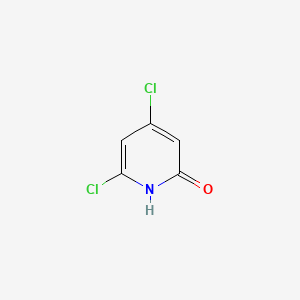

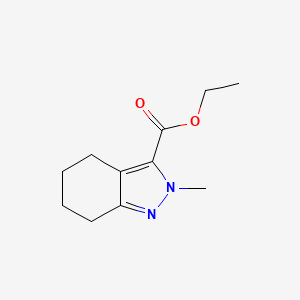

4-Chloro-7-iodoquinazoline is a chemical compound with the molecular formula C8H4ClIN2 and a molecular weight of 290.49 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 4-Chloro-7-iodoquinazoline and similar compounds has been the subject of various studies. For instance, an improved process utilizing tetrachloro-1,4(or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis of 7-chloroquinaldine, a starting material in the preparation of leukotriene antagonists, has been described .Molecular Structure Analysis

The molecular structure of 4-Chloro-7-iodoquinazoline is characterized by its molecular formula C8H4ClIN2. The average mass of the molecule is 290.488 Da, and the monoisotopic mass is 289.910767 Da .Physical And Chemical Properties Analysis

4-Chloro-7-iodoquinazoline is a solid substance at room temperature. It has a molecular weight of 290.49 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Metal-Catalyzed Cross-Coupling Reactions

Halogenated quinazolinones and quinazolines, such as 4-Chloro-7-iodoquinazoline, are versatile synthetic intermediates for metal-catalyzed carbon–carbon bond formation reactions . These include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .

Carbon-Heteroatom Bond Formation

4-Chloro-7-iodoquinazoline can be used in the Buchwald-Hartwig cross-coupling to yield novel polysubstituted derivatives . This process involves carbon-heteroatom bond formation .

Synthesis of Polysubstituted Derivatives

The compound can be used to efficiently functionalize presynthesized halogenated quinazolinones and quinazolines or their tosylate derivatives via metal-catalyzed cross-coupling reactions . This results in novel polycarbo- or polyheteroatom-substituted derivatives .

Pharmaceutical Applications

The synthesized derivatives from 4-Chloro-7-iodoquinazoline have potential applications in pharmaceuticals . For example, the 3-substituted 2,6-diarylquinazolin-4 (3 H )-ones were found to be ghrelin receptor and vasopressin V 1b receptor antagonists .

Materials Science Applications

In addition to pharmaceuticals, the derivatives of 4-Chloro-7-iodoquinazoline also have potential applications in materials science .

Synthesis of Biologically-Relevant Compounds

4-Chloro-7-iodoquinazoline can be used in the synthesis of biologically-relevant compounds . For instance, Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline derivative, is an oral dual tyrosine kinase inhibitor that targets both EGFR and HER2 to inhibit the proliferation of breast cancer cells .

Safety and Hazards

While specific safety data for 4-Chloro-7-iodoquinazoline was not found, it’s important to handle all chemical substances with care. This includes avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Mode of Action

4-Chloro-7-iodoquinazoline is a quinazoline derivative. Quinazoline derivatives, such as 4-anilinoquinazolines, have been widely investigated as antitumor agents because they can inhibit some receptor tyrosine kinases (RTKs) expressed by malignant tumors .

Result of Action

4-Chloro-7-iodoquinazoline has been used in the synthesis of novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines . Preliminary screening of these synthesized compounds against tumor cells showed promising antiproliferative properties .

properties

IUPAC Name |

4-chloro-7-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-6-2-1-5(10)3-7(6)11-4-12-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSSATKKSEZSYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619235 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-iodoquinazoline | |

CAS RN |

202197-78-2 | |

| Record name | 4-Chloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-B]pyridin-5-amine](/img/structure/B1321447.png)